molecular formula C10H14ClN3O4S B6535751 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride CAS No. 1807977-52-1

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride

Cat. No.: B6535751
CAS No.: 1807977-52-1
M. Wt: 307.75 g/mol
InChI Key: CURNVWGCDGJKCK-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3 and a propane chain bearing a methanesulfonyl group at position 3. The hydrochloride salt enhances solubility for pharmacological applications. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the furan and methanesulfonyl groups modulate electronic properties and target interactions .

Properties

IUPAC Name

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8;/h2-3,5,7H,4,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNVWGCDGJKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride generally involves several key steps:

  • Formation of the furan-2-yl-1,2,4-oxadiazole ring system.

  • Introduction of the methanesulfonyl group.

  • Formation of the amine hydrochloride salt.

For example, a common synthetic route may start with the cyclization of a furan derivative with appropriate reagents to form the oxadiazole ring under controlled temperature and solvent conditions. This is followed by the addition of the methanesulfonyl group under acidic or basic conditions and finalized by forming the hydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale, with optimizations to maximize yield and minimize cost. This may involve continuous flow chemistry techniques, automated reactors, and scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride can participate in various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the furan ring.

  • Reduction: : It can also be reduced under specific conditions, affecting the oxadiazole or sulfonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the reactive functional groups.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Use of various nucleophiles or electrophiles under acidic, basic, or neutral conditions.

Major Products:
  • Oxidation: : Formation of furan-2,3-dione derivatives.

  • Reduction: : Generation of reduced oxadiazole and sulfonyl derivatives.

  • Substitution: : Substituted furan or oxadiazole derivatives depending on the specific reaction.

Scientific Research Applications

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride finds extensive use in several scientific domains:

  • Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for potential therapeutic uses due to its bioactivity.

  • Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors, and DNA/RNA interactions.

  • Pathways: : Modulation of signaling pathways, inhibition of specific enzymes, or binding to genetic material, leading to a range of biological effects.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Oxadiazole Functional Groups on Propane Chain Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Furan-2-yl) 3-Methanesulfonyl C12H15ClN3O4S 340.78 (calculated) High polarity due to -SO2CH3; moderate solubility in polar solvents
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate 3-(Furan-2-yl) 3-Methylthio (-SCH3) C12H15N3O6S 329.33 Lower oxidation state of sulfur; increased lipophilicity vs. target compound
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 3-(Furan-2-yl) None (shorter ethane chain) C8H10ClN3O2 215.64 Reduced steric bulk; potential for higher membrane permeability
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine 3-(3-Fluoro-4-methylphenyl) 3-Methylsulfanyl (-SCH3) C13H16FN3OS 297.35 Enhanced aromatic interactions; fluorinated group improves metabolic stability
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride 3-Isobutyl N-Methylamine C7H14ClN3O 191.66 Aliphatic substituent increases hydrophobicity; limited hydrogen-bonding capacity

Functional Group Analysis

  • Methanesulfonyl (-SO2CH3) vs. Methylthio (-SCH3): The target compound’s methanesulfonyl group is a strong electron-withdrawing substituent, enhancing oxidative stability compared to the methylthio group in ’s analog. However, the sulfonyl group reduces lipophilicity (logP ~1.2 vs.
  • Furan-2-yl vs. The absence of fluorine in the target compound may result in faster hepatic clearance .

Pharmacological and Biochemical Implications

  • Target Selectivity:
    Compounds with methanesulfonyl groups (e.g., target compound) may exhibit affinity for sulfonamide-binding enzymes or receptors, such as carbonic anhydrases or GPCRs, whereas methylthio analogs could interact with cysteine-rich domains .
  • Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL predicted) compared to neutral oxadiazoles (e.g., : ~10 mg/mL). Shorter-chain analogs () may exhibit faster absorption but reduced plasma half-life .

Biological Activity

The compound 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O4SC_{12}H_{14}N_4O_4S, with a molecular weight of approximately 302.33 g/mol. The structure features a furan ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, a study highlighted that certain 1,2,4-oxadiazole derivatives showed inhibitory effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through interactions with key cellular pathways.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
A1HT-29 (Colon)92.4Induction of apoptosis
A2MCF-7 (Breast)85.0Cell cycle arrest
A3A549 (Lung)78.5Inhibition of proliferation

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of oxadiazole derivatives. The compound exhibited potent activity against Bursaphelenchus xylophilus, a significant pest affecting pine trees. The LC50 value was reported to be significantly lower than that of conventional nematicides like avermectin.

Table 3: Nematocidal Activity

Compound NameLC50 (µg/mL)Comparison with Avermectin
A12.4Superior (335.5 µg/mL)

The biological activity of This compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It interacts with various receptors, including acetylcholine receptors in nematodes, leading to paralysis and death.
  • Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including our compound of interest. These derivatives were tested for their anticancer properties against multiple cell lines and showed promising results in reducing cell viability through apoptosis induction.

Study Findings

In one study published in the International Journal of Molecular Sciences, a series of oxadiazole compounds were synthesized and evaluated for their biological activities. The findings indicated that the presence of specific functional groups on the oxadiazole ring significantly influenced their anticancer potency and selectivity against tumor cells compared to normal cells .

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